2-{benzyl[(furan-2-yl)methyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide
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Overview
Description
2-{benzyl[(furan-2-yl)methyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide is a complex organic compound that features a furan ring, a benzyl group, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{benzyl[(furan-2-yl)methyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the furan-2-ylmethylamine, which is then reacted with benzyl bromide to form benzyl(furan-2-ylmethyl)amine. This intermediate is subsequently reacted with N-(1-cyano-1,2-dimethylpropyl)acetamide under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require catalysts or reagents like sodium hydride or potassium carbonate to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography or crystallization to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{benzyl[(furan-2-yl)methyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The cyano group can be reduced to an amine group using reagents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Various alkyl or aryl-substituted derivatives.
Scientific Research Applications
2-{benzyl[(furan-2-yl)methyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-{benzyl[(furan-2-yl)methyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The furan ring and cyano group may play a role in binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-{benzyl[(furan-2-yl)methyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide: shares similarities with other compounds containing furan rings, benzyl groups, and cyano groups.
Furan-2-ylmethylamine: A simpler compound with a furan ring and an amine group.
Benzylamine: Contains a benzyl group and an amine group.
N-(1-cyano-1,2-dimethylpropyl)acetamide: Contains a cyano group and an acetamide group.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[benzyl(furan-2-ylmethyl)amino]-N-(2-cyano-3-methylbutan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-16(2)20(3,15-21)22-19(24)14-23(13-18-10-7-11-25-18)12-17-8-5-4-6-9-17/h4-11,16H,12-14H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWMEMRVEMVMOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CN(CC1=CC=CC=C1)CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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